1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane
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Overview
Description
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane is an organic compound characterized by the presence of a dibromophenyl group attached to a trimethyladamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where 3,4-dibromobenzene is reacted with 3,5,7-trimethyladamantane under the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out in an inert solvent like dichloromethane at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions is crucial to maintain consistency and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions produce quinones or dehalogenated compounds, respectively .
Scientific Research Applications
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane involves its interaction with specific molecular targets. The dibromophenyl group can engage in halogen bonding with biological macromolecules, while the adamantane core provides structural stability and enhances lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dibromophenyl)ethanone
- (3,4-Dibromophenyl)methanol
- 1-(3,4-Dibromophenyl)-2-[4-(trifluoromethyl)phenyl]ethanol
Uniqueness
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane is unique due to its combination of a dibromophenyl group and a trimethyladamantane core. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
1-(3,4-dibromophenyl)-3,5,7-trimethyladamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Br2/c1-16-7-17(2)9-18(3,8-16)12-19(10-16,11-17)13-4-5-14(20)15(21)6-13/h4-6H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCBVSXLQCOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C4=CC(=C(C=C4)Br)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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